REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[NH:21][C:15]3[N:16]=[CH:17][N:18]=[C:19](O)[C:14]=3[CH:13]=2)=[CH:8][CH:7]=1)=[O:5])[CH3:2].P(Cl)(Cl)([Cl:24])=O>>[Cl:24][C:19]1[C:14]2[CH:13]=[C:12]([C:9]3[CH:10]=[CH:11][C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])=[CH:7][CH:8]=3)[NH:21][C:15]=2[N:16]=[CH:17][N:18]=1
|
Name
|
6-(4-ethoxycarbonyl-phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC=C(C=C1)C1=CC2=C(N=CN=C2O)N1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)NC(=C2)C2=CC=C(C=C2)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |